molecular formula C13H13ClF3N3O B2802019 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline CAS No. 955975-52-7

4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline

Cat. No.: B2802019
CAS No.: 955975-52-7
M. Wt: 319.71
InChI Key: RQEPSPYELRWRSX-UHFFFAOYSA-N
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Description

4-Chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline is a pyrazole-aniline hybrid compound characterized by a pyrazole ring substituted with methoxy (5-position), methyl (1-position), and trifluoromethyl (3-position) groups. The aniline moiety is para-chlorinated and connected via a methylene bridge.

Properties

IUPAC Name

4-chloro-N-[[5-methoxy-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O/c1-20-12(21-2)10(11(19-20)13(15,16)17)7-18-9-5-3-8(14)4-6-9/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEPSPYELRWRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-chloroaniline with a suitable pyrazole precursor under specific conditions to introduce the pyrazole moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the anticancer properties of pyrazole derivatives, including 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells such as MCF7 (breast cancer) and A549 (lung cancer). The compound's structure allows it to interact effectively with cellular targets involved in cancer proliferation .

Anti-inflammatory Properties

In addition to its anticancer potential, pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds like this compound may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The initial step often includes the synthesis of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the chloro and methoxy groups, which are crucial for enhancing biological activity.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the pyrazole moiety with an aniline structure .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

StudyFindingsCell Lines Tested
Bouabdallah et al. (2022)Significant cytotoxic activity observed with IC50 values indicating potent inhibitionHep-2 and P815
Wei et al. (2022)Notable anti-proliferative effects against A549 cellsA549
El-borai et al. (2022)Maximum potency observed in novel derivatives against various cancer typesVarious

These studies illustrate the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Evidence ID
4-Chloro-N-([5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl)aniline 5-Chloro instead of 5-methoxy on pyrazole; similar methyl and trifluoromethyl groups
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline 3-(4-Methoxyphenyl) and 1-phenyl on pyrazole; 3-chloro-4-fluoroaniline substituent
4-(Trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline 1,3,5-Trimethylpyrazole; trifluoromethyl on aniline instead of para-chloro
4-Chloro-N-[(1-(4-methoxyphenyl)sulfonyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methyl]aniline Sulfonyl and p-tolyl groups on pyrazole; altered electronic properties
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline Direct pyrazole-aniline linkage (no methylene bridge); 5-chloro and 3-methyl on pyrazole

Key Observations :

  • Trifluoromethyl groups (common in ) enhance lipophilicity and resistance to oxidative metabolism, a critical feature in drug design .

Key Observations :

  • Reductive amination (NaBH₄/I₂) is a versatile method for secondary amine formation in pyrazole-aniline hybrids .
  • Coupling reactions (e.g., EDCI/HOBt) are effective for introducing carboxamide functionalities, though yields vary with substituents .

Physical and Spectral Properties

Compound (Example) Melting Point (°C) NMR Shifts (δ, ppm) MS (ESI) Evidence ID
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1 [M+H]⁺
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline Not reported Not provided Not available
4-Chloro-N-([5-chloro-...]methyl)aniline Not reported Computed XLogP3: 4.2; TPSA: 29.8 Ų Exact mass: 323.02

Key Observations :

  • Methoxy groups reduce logP values compared to chloro analogs, as seen in computed XLogP3 values (4.2 for 5-chloro vs. lower for 5-methoxy) .
  • Aromatic protons in pyrazole-aniline hybrids typically resonate between δ 7.2–8.1 ppm, influenced by electron-withdrawing groups (e.g., trifluoromethyl) .

Biological Activity

4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline, also known as CAS Number 955975-52-7, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}ClF3_3N3_3O, with a molecular weight of 319.71 g/mol. Its structure includes a pyrazole ring, which is often associated with various biological activities.

Anticancer Potential

Recent studies have highlighted the compound's anticancer properties. For example, derivatives of pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, the compound exhibited:

  • Inhibition of Cancer Cell Growth : It has been noted that compounds structurally related to this compound demonstrate IC50_{50} values in the micromolar range against several cancer types, including breast (MCF7), lung (NCI-H460), and colon cancers .
CompoundCell LineIC50_{50} Value (µM)
4-chloro-N-{...}MCF73.79
4-chloro-N-{...}NCI-H46012.50
4-chloro-N-{...}A54926

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Apoptotic Pathways : The compound may induce apoptosis through mitochondrial pathways, as suggested by studies on related compounds that activated caspases in treated cells .

Study on Cytotoxicity

A study conducted on a series of pyrazole derivatives indicated that the presence of trifluoromethyl groups enhances biological activity. The specific compound was tested against a panel of cancer cell lines and demonstrated notable cytotoxicity, with varying IC50_{50} values indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Research has indicated that modifications on the pyrazole ring significantly affect biological activity. For instance, the introduction of methoxy and trifluoromethyl groups was correlated with increased potency against specific cancer cell lines. The structural variations can be summarized as follows:

ModificationEffect on Activity
Methoxy GroupIncreased solubility and potency
Trifluoromethyl GroupEnhanced binding affinity to targets

Q & A

Basic: What are the key considerations for synthesizing 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline in laboratory settings?

Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization. Critical steps include:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with β-diketones or enol ethers under reflux conditions (e.g., ethanol or THF at 60–80°C) .
  • Methylation and trifluoromethylation : Selective alkylation at the 1-position using methyl iodide and introduction of the trifluoromethyl group via nucleophilic substitution (e.g., using CF₃I or Ruppert-Prakash reagent) .
  • Reductive amination : Coupling the pyrazole intermediate with 4-chloroaniline using NaBH₄/I₂ in methanol at room temperature, ensuring neutral conditions to avoid side reactions .
    Characterization : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR (focus on aromatic protons at δ 6.5–8.0 ppm and CF₃ signals at δ ~110–120 ppm in ¹⁹F NMR) .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • NMR : Identify substituents (e.g., methoxy singlet at δ ~3.8 ppm, aniline NH₂ protons as broad signals).
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₁₄H₁₄ClF₃N₃O).
  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use SHELXL for refinement, focusing on resolving disorder in the trifluoromethyl group .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from variations in substituent positioning or assay conditions. Methodological strategies include:

  • Comparative bioactivity assays : Standardize protocols (e.g., MIC for antimicrobial studies) using reference strains (e.g., S. aureus ATCC 25923) and control compounds .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) to isolate contributions to activity .
  • Meta-analysis : Cross-reference data from peer-reviewed studies, prioritizing results with >95% purity and validated biological models .

Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

Answer:
Common issues include:

  • Disordered trifluoromethyl groups : Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters and restraining bond distances .
  • Weak diffraction due to crystal quality : Optimize crystallization by screening solvents (e.g., DMSO/water mixtures) and using seeding techniques .
  • Twinned crystals : Apply twin refinement algorithms in SHELXL (e.g., BASF parameter) and validate with R₁ values < 0.05 .

Advanced: How can computational methods predict reactivity or binding modes for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aniline NH₂ as a nucleophilic center) .
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory studies). Validate with MD simulations (50 ns trajectories) to assess binding stability .
  • ADMET prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .

Advanced: What strategies mitigate by-product formation during synthesis?

Answer:

  • Optimize reaction conditions :
    • Use anhydrous solvents (e.g., THF over ethanol) to reduce hydrolysis of trifluoromethyl intermediates .
    • Control temperature during reductive amination (<30°C) to prevent over-reduction .
  • Chromatographic purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from sulfoxide/sulfone by-products .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Kinetic stability assays : Perform Arrhenius analysis to extrapolate shelf-life, focusing on hydrolysis of the methoxy group .

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